![molecular formula C9H7BrFNO B1383023 (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide CAS No. 568595-13-1](/img/structure/B1383023.png)
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide
Overview
Description
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide, or BFPA, is an organic compound with the chemical formula of C9H7BrFNO. BFPA is a colorless solid and is used as a reagent in organic synthesis. BFPA is a versatile compound with a wide range of applications in organic synthesis, including as a catalyst in organic reactions, as a reagent for the synthesis of various organic compounds, and as a precursor for the synthesis of various organic molecules.
Scientific Research Applications
Anti-Inflammatory Potential
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide has been investigated for its anti-inflammatory potential. A study demonstrated that compounds similar to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting potent anti-inflammatory effects. These compounds were found to be more effective than the parental cinnamic acid and comparable in effectiveness to the reference drug prednisone (Hošek et al., 2019).
Nonlinear Optical (NLO) Material
A related compound, synthesized using a Claisen-Schmidt condensation method, exhibited properties as a nonlinear optical (NLO) material. It displayed transparency in the visible region and absorption in the UV range, suggesting potential applications in NLO devices (Shruthi et al., 2017).
Antimalarial Activity
Another similar compound showed significant antimalarial activity. In a study, various derivatives of N-arylcinnamanilides, including compounds structurally related to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide, were screened against P. falciparum, revealing substantial efficacy comparable to the clinically used chloroquine (Kos et al., 2022).
Molecular Structure Analysis
Studies on related compounds have also focused on their molecular structure and crystallography. For example, the structure of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one was determined using single-crystal X-ray analysis, revealing specific angles and interactions crucial for their potential applications in various fields (Atioğlu et al., 2019).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of chalcone derivatives related to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide. These studies contribute to understanding the physical and chemical properties of these compounds, which is essential for exploring their potential applications (Salian et al., 2018).
Biological Activities and ADMET-Related Properties
Research has also been conducted on the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds similar to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide. These studies are crucial for drug development and understanding the potential therapeutic applications of these compounds (Strharsky et al., 2022).
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDLSFGVHUZTAE-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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